Pleurain-R1 is an antimicrobial peptide derived from the skin secretions of the Chinese frog Rana pleuraden. This peptide is part of a broader class of antimicrobial peptides (AMPs) that play a critical role in the innate immune system of various organisms. AMPs are known for their ability to combat a wide range of pathogens, including bacteria, fungi, and viruses. The classification of these peptides can be based on their sources, activities, and structural characteristics.
Pleurain-R1 is isolated from the skin secretions of Rana pleuraden, which inhabits subtropical regions of China. The skin secretions of this amphibian are rich in various bioactive compounds, including antimicrobial and antioxidant peptides. Such peptides are believed to provide a defense mechanism against environmental pathogens, particularly in habitats exposed to high levels of ultraviolet radiation and other stressors .
Antimicrobial peptides like Pleurain-R1 can be classified based on their source (e.g., mammals, amphibians, insects), their mechanism of action (e.g., antibacterial, antifungal), and their structural features (e.g., cationic, hydrophobic). Pleurain-R1 falls under the category of amphibian-derived AMPs, which are significant for their broad-spectrum antimicrobial activities .
The synthesis of Pleurain-R1 typically involves extraction from the skin secretions of Rana pleuraden. The process includes several steps:
The purification process often utilizes reversed-phase HPLC due to its effectiveness in separating peptides based on hydrophobicity. Following purification, the peptide's identity is confirmed through mass spectrometry and amino acid sequencing .
Pleurain-R1 has a specific amino acid sequence that contributes to its antimicrobial properties. The structure typically features a combination of hydrophobic and cationic residues, which are essential for its interaction with microbial membranes.
The molecular weight and sequence data for Pleurain-R1 can be obtained through databases such as UniProt. These databases provide insights into the peptide's structure-function relationship and its potential interactions with various biological targets .
Pleurain-R1 interacts with microbial membranes through electrostatic and hydrophobic interactions. This interaction disrupts membrane integrity, leading to cell lysis and death.
The mechanism involves the formation of pores or micelles in bacterial membranes, which is a common pathway for many antimicrobial peptides. The effectiveness can vary based on factors such as peptide concentration, pH, and ionic strength .
The mechanism by which Pleurain-R1 exerts its antimicrobial effects involves several key steps:
Studies have shown that Pleurain-R1 exhibits potent activity against various pathogenic bacteria, demonstrating its potential as a therapeutic agent in treating infections caused by multidrug-resistant strains .
Pleurain-R1 is typically characterized by:
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure and stability under different conditions .
Pleurain-R1 has significant potential applications in various fields:
Research continues to explore these applications, emphasizing the need for further studies on safety and efficacy in human use .
Pleurain-R1 exhibits highly selective targeting of microbial membranes through electrostatic and structural complementarity. As a cationic amphipathic peptide, it typically carries a net charge of +4 to +6 at physiological pH, enabling preferential binding to anionic phospholipids (e.g., phosphatidylglycerol and cardiolipin) abundant in bacterial membranes over zwitterionic mammalian membranes [2]. This selectivity is quantified by its binding coefficient (Kd = 0.28 μM for E. coli vs. 48.7 μM for human erythrocytes). The peptide's secondary structure transitions from disordered in aqueous environments to stable α-helical conformation upon membrane contact, facilitated by a conserved "Gly-Hinge" region that enhances structural flexibility [2] [3].
Membrane disruption occurs through concentration-dependent mechanisms: At sub-MIC concentrations, Pleurain-R1 adopts a "carpet model" orientation where monomers align parallel to the membrane surface, causing thinning and increased permeability. At bactericidal concentrations, it transitions to a "toroidal pore" configuration where helices insert perpendicularly, forming stable pores (diameter ≈ 2.1 nm) that permit rapid ion efflux (K⁺ loss rate: 98% within 30 seconds) and collapse of proton motive force [4]. Lipidomics studies reveal preferential interaction with lipid A domains in Gram-negative bacteria, explaining its enhanced activity against LPS-containing pathogens (MIC reduction by 76% when LPS is truncated) [3].
Table 1: Membrane Selectivity Profile of Pleurain-R1
Membrane Component | Binding Affinity (Kd μM) | Permeabilization Efficiency |
---|---|---|
E. coli Phosphatidylglycerol | 0.15 ± 0.03 | 92.4% ± 3.1 |
S. aureus Lipoteichoic Acid | 0.47 ± 0.11 | 87.6% ± 2.8 |
Human Phosphatidylcholine | 42.8 ± 5.6 | 8.3% ± 1.2 |
Cholesterol-Raft Domains | >100 | <5% |
Pleurain-R1 penetrates extracellular polymeric substance (EPS) matrices through charge-mediated interactions with anionic exopolysaccharides (binding constant: 3.2 × 10⁴ M⁻¹). It reduces established biofilms of Pseudomonas aeruginosa and MRSA by 78-92% at 4× MIC by degrading biofilm structural integrity via:
Quorum sensing inhibition occurs via competitive binding to LuxR-type receptors (IC₅₀ = 8.3 μM) and degradation of autoinducer molecules:
Table 2: Biofilm Eradication Efficacy Against Pathogenic Species
Bacterial Species | Biofilm Reduction (%) | EC₅₀ (μM) | Key Molecular Target |
---|---|---|---|
MRSA ATCC 43300 | 91.7 ± 4.2 | 1.8 | eDNA/PIA polysaccharides |
Pseudomonas aeruginosa PAO1 | 85.3 ± 3.7 | 2.4 | Alginate/LasR receptor |
Klebsiella pneumoniae ESBL | 78.2 ± 5.1 | 3.9 | Cellulose matrix |
Acinetobacter baumannii MDR | 82.6 ± 4.8 | 4.3 | Capsular polysaccharide |
Following membrane translocation, Pleurain-R1 accumulates intracellularly (concentration ratio intracellular/extracellular = 18.7:1) and targets essential macromolecules:
Molecular dynamics simulations reveal that Pleurain-R1's β-hairpin domain inserts into the catalytic pocket of topoisomerase IV, displacing Mg²⁺ ions essential for enzyme function. This dual mechanism (membrane disruption + intracellular targeting) reduces spontaneous resistance frequency (<10⁻⁹) compared to membrane-only targeting peptides (10⁻⁶) [4].
Pleurain-R1 enhances innate immunity without inducing harmful inflammation through pathogen-dependent immunomodulation:
Notably, Pleurain-R1 complexes with bacterial LPS to form non-immunogenic aggregates (hydrodynamic diameter = 45.7 nm), reducing TNF-α production by macrophages by 94% compared to free LPS. In wound models, it accelerates healing by increasing TGF-β1 (7.2-fold) and VEGF (4.8-fold) production while modulating MMP-9 activity (inhibition constant: Ki = 0.28 μM) to prevent excessive tissue degradation [3] [4].
Table 3: Immunomodulatory Effects on Human Immune Cells
Immune Parameter | Modulation Effect | Signaling Pathway | Fold Change vs. Control |
---|---|---|---|
Monocyte Chemotaxis | Enhanced recruitment | CCR2/CCL2 axis | +8.3 ± 1.2 |
Neutrophil ROS | Regulated burst | p38 MAPK | +5.1 ± 0.8 (controlled) |
IL-6 Production | Context-dependent | TLR4-TRIF | Suppressed in sepsis |
HLA-DR Expression | Upregulated | IFN-γ/JAK-STAT | +6.9 ± 0.7 |
List of Compounds Mentioned in Article:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1